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Welcome to the technical support center for optimizing the expression and yield of recombinant

invasin protein in Escherichia coli. This resource is designed for researchers, scientists, and

drug development professionals to troubleshoot common issues and provide clear guidance on

experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is the first step to improve low yields of recombinant invasin?

A1: The initial and often most impactful step is to analyze and optimize the codon usage of your

invasin gene for E. coli.[1][2] Genes from eukaryotic sources or other bacteria may contain

codons that are rare in E. coli, leading to translational stalling and reduced protein expression.

[2][3] Codon optimization involves synthesizing a new version of the gene with codons that are

frequently used by E. coli, which can significantly enhance translation efficiency without altering

the amino acid sequence of the invasin protein.[2][4]

Q2: My invasin protein is forming inclusion bodies. What does this mean and how can I fix it?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins that often form when

recombinant proteins are overexpressed in E. coli. While this can sometimes be advantageous

for initial purification as the protein is highly concentrated, it requires additional steps of

solubilization and refolding to obtain active protein.[5] To increase the yield of soluble invasin,

you can try the following:
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Lower the induction temperature: Reducing the temperature to 16-25°C after adding the

inducer slows down protein synthesis, which can promote proper folding.[6]

Reduce the inducer (IPTG) concentration: Lowering the IPTG concentration can decrease

the rate of protein expression, reducing the metabolic burden on the host and minimizing

aggregation.[7][8]

Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose-Binding

Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) to your invasin can improve its

solubility.[9]

Q3: Which E. coli strain is best for expressing invasin?

A3: The BL21(DE3) strain and its derivatives are the most commonly used hosts for

recombinant protein expression due to their deficiency in Lon and OmpT proteases, which

helps to minimize degradation of the target protein.[3] If your invasin gene contains codons

that are rare in E. coli, consider using a strain like Rosetta(DE3), which contains a plasmid that

supplies tRNAs for these rare codons.[3]

Q4: How can I improve the efficiency of cell lysis to release the recombinant invasin?

A4: Complete cell lysis is crucial for maximizing the recovery of your recombinant invasin. A

combination of enzymatic and physical methods is often most effective. Pre-treating the cells

with lysozyme to digest the cell wall, followed by sonication or a French press to disrupt the

cells, is a robust approach.[10][11] It is important to perform these steps on ice to prevent

protein degradation from the heat generated.

Q5: What is the most common method for purifying recombinant invasin?

A5: The most prevalent and efficient method for purifying recombinant proteins is affinity

chromatography.[12][13] By engineering a polyhistidine-tag (His-tag) onto the N- or C-terminus

of your invasin protein, you can selectively capture it on a resin containing immobilized metal

ions, such as nickel (Ni-NTA) or cobalt.[12][13] The bound protein can then be eluted by adding

a high concentration of imidazole.[14]
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Issue 1: No or Very Low Invasin Expression
Possible Cause Troubleshooting Step

Suboptimal Codon Usage
Synthesize a codon-optimized version of the

invasin gene for E. coli expression.[1][2][4]

Inefficient Transcription

Ensure you are using a strong, inducible

promoter such as the T7 promoter in a pET

vector system.

mRNA Instability

Check your gene sequence for potential

premature transcription termination sites or

regions that could form inhibitory secondary

structures.[15]

Protein Degradation

Use a protease-deficient E. coli strain like

BL21(DE3).[3] Consider adding protease

inhibitors during cell lysis.

Toxicity of Invasin to Host Cells

Use a tightly regulated expression system and

ensure there is no "leaky" expression before

induction. Lowering the inducer concentration

may also help.[7][8]

Issue 2: Invasin is Expressed but is Insoluble (Inclusion
Bodies)
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Possible Cause Troubleshooting Step

High Expression Rate

Lower the induction temperature to 16-25°C and

reduce the IPTG concentration to 0.1-0.5 mM.[6]

[7][8]

Improper Protein Folding

Co-express molecular chaperones that can

assist in the proper folding of your invasin

protein.

Lack of a Solubility Partner

Clone your invasin gene into a vector that adds

a solubility-enhancing fusion tag, such as MBP

or SUMO.[9][16]

Suboptimal Culture Medium

Test different growth media, such as Terrific

Broth (TB) or Super Optimal Broth (SOB), which

can sometimes improve soluble protein yield.

Data Presentation
Table 1: Illustrative Effect of Codon Optimization on
Recombinant Protein Yield

Gene Version
Codon Adaptation
Index (CAI)

Protein Yield
(mg/L)

Fold Increase

Native Invasin Gene 0.55 15 -

Codon-Optimized

Invasin Gene
0.85 75 5

Note: This is illustrative data based on typical results. Actual yields will vary depending on the

specific protein and experimental conditions.

Table 2: Example of Optimizing Induction Conditions for
Soluble Invasin Expression
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Temperature (°C)
IPTG
Concentration
(mM)

Total Protein Yield
(mg/L)

Soluble Protein
Yield (mg/L)

37 1.0 100 10

30 1.0 85 25

25 0.5 70 45

16 0.1 50 40

Note: This table provides an example of how adjusting temperature and IPTG concentration

can shift the balance from insoluble to soluble protein expression.

Table 3: Comparison of Common Solubility-Enhancing
Fusion Tags

Fusion Tag Size (kDa)
Typical Soluble
Yield Increase

Cleavage Method

His-tag (6xHis) ~0.8
Minimal effect on

solubility
TEV, Thrombin, etc.

GST ~26 Moderate
Thrombin,

PreScission

MBP ~42 High TEV, Factor Xa

SUMO ~11 High SUMO Protease

Note: The choice of fusion tag and cleavage protease should be empirically determined for

each target protein.[9]

Experimental Protocols
Protocol 1: Codon Optimization of the Invasin Gene

Obtain the amino acid sequence of your target invasin protein.
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Use a codon optimization software tool. There are several free and commercial online tools

available.

Input the amino acid sequence into the software.

Select Escherichia coli (K12 or B strain) as the expression host.

The software will generate a DNA sequence with codons optimized for high expression in E.

coli. This process will also typically remove rare codons and adjust the GC content.[2]

Review the optimized sequence to ensure that no unwanted restriction sites have been

introduced.

Synthesize the optimized gene through a gene synthesis service.

Clone the synthetic gene into your chosen E. coli expression vector.

Protocol 2: Optimizing IPTG Induction
Transform your invasin expression plasmid into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and

grow overnight at 37°C with shaking.

Inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial

OD600 of 0.05-0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[6]

Just before induction, remove a 1 mL aliquot as your "uninduced" control.

Divide the main culture into smaller, equal volumes (e.g., 10 mL each).

Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5

mM, 1.0 mM).[8]
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Incubate the induced cultures at different temperatures (e.g., 16°C, 25°C, 37°C) for various

time points (e.g., 4 hours, 8 hours, overnight).[6]

Harvest the cells by centrifugation.

Analyze the expression levels and solubility of the invasin protein from each condition by

SDS-PAGE and Western blot.

Protocol 3: Inclusion Body Washing and Solubilization
Harvest the E. coli cells expressing invasin in inclusion bodies by centrifugation.

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM

EDTA).

Lyse the cells by sonication or French press on ice.

Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the

inclusion bodies.[11]

Discard the supernatant (soluble fraction).

Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild

detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 2 M urea).[5]

This step helps to remove contaminating proteins and membrane fragments.[11]

Centrifuge again and discard the supernatant. Repeat the wash step at least twice.[17]

Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M

urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT or β-

mercaptoethanol) to break disulfide bonds.[11]

Incubate with gentle agitation until the pellet is completely dissolved.

The solubilized, unfolded invasin is now ready for refolding protocols.

Protocol 4: Affinity Purification of His-tagged Invasin
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Prepare a cleared cell lysate containing the soluble His-tagged invasin protein.

Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM NaH2PO4, 300 mM

NaCl, 10 mM imidazole, pH 8.0).[14]

Load the cleared lysate onto the equilibrated column.

Wash the column with several column volumes of a wash buffer containing a slightly higher

concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[14]

Elute the His-tagged invasin from the column using an elution buffer with a high

concentration of imidazole (e.g., 250-500 mM).[14]

Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the

invasin protein.

Pool the fractions containing pure invasin and dialyze into a suitable storage buffer.
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Caption: Workflow for recombinant invasin expression and purification.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-body-img
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expression Check

Optimization Strategies

Low/No Invasin Yield Analyze total cell lysate by SDS-PAGE/Western Invasin Present?

Codon Optimize GeneNo

Optimize Induction (Temp, IPTG)

Yes

Check Solubility Add Solubility Tag (MBP, SUMO)Insoluble

Proceed to PurificationSoluble

Click to download full resolution via product page

Caption: Logical troubleshooting flow for low invasin yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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